molecular formula C22H18 B15341965 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene CAS No. 35281-51-7

5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene

Cat. No.: B15341965
CAS No.: 35281-51-7
M. Wt: 282.4 g/mol
InChI Key: HCIGQLPDFLTZMS-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-naphthaldehyde and titanium tetrachloride as starting materials, followed by a series of reactions involving zinc, N,N,N’,N’-tetramethylethylenediamine, and other reagents . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran and toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of flow photochemical setups and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate

    Reducing agents: Sodium dithionite, zinc

    Substitution reagents: Bromine, nitric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce halogenated or nitrated compounds .

Scientific Research Applications

5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene involves its interaction with molecular targets and pathways within biological systems. This compound can bind to specific receptors or enzymes, influencing various biochemical processes. For example, it may interact with the aryl hydrocarbon receptor pathway, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene include:

  • Benzo(ghi)perylene
  • Indeno(1,2,3-cd)pyrene
  • Dibenz(a,h)anthracene
  • Benzo(b)chrysene
  • Picene
  • Anthanthrene
  • Dibenzo(b,k)fluoranthene
  • Dibenzo(a,h)pyrene
  • Coronene
  • Dibenzo(a,e)pyrene

Uniqueness

This compound is unique due to its specific structure and reactivity, which distinguish it from other polycyclic aromatic hydrocarbons.

Properties

CAS No.

35281-51-7

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),9,12,15,17(22)-octaene

InChI

InChI=1S/C22H18/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h7-12H,1-6H2

InChI Key

HCIGQLPDFLTZMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C4CCCC5=C4C6=C(C=C5)C=CC(=C36)C=C2)C1

Origin of Product

United States

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